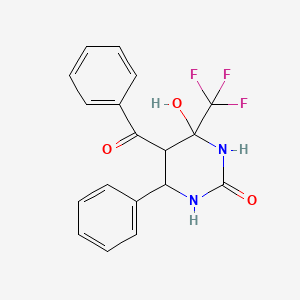
Benzoic acid, 3,4-dimethoxy-5-(phenylmethoxy)-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,4-dimethoxy-5-(phenylmethoxy)-, hydrazide: is a chemical compound with a complex structure that includes benzoic acid as its core, substituted with methoxy and phenylmethoxy groups, and a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,4-dimethoxy-5-(phenylmethoxy)-, hydrazide typically involves the reaction of 3,4-dimethoxy-5-(phenylmethoxy)benzoic acid with hydrazine. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, 3,4-dimethoxy-5-(phenylmethoxy)-, hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, benzoic acid, 3,4-dimethoxy-5-(phenylmethoxy)-, hydrazide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its hydrazide group can form stable complexes with certain biomolecules, aiding in the investigation of biological processes.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with specific therapeutic effects.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of benzoic acid, 3,4-dimethoxy-5-(phenylmethoxy)-, hydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form covalent bonds with specific amino acid residues in enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Benzoic acid, 3,4-dimethoxy-: This compound lacks the phenylmethoxy and hydrazide groups, making it less complex.
Benzoic acid, 4-hydroxy-3,5-dimethoxy- (Syringic acid): This compound has hydroxyl and methoxy groups but lacks the phenylmethoxy and hydrazide groups.
3,4-dimethoxy-5-phenylmethoxy-benzoic acid: This compound is similar but lacks the hydrazide group.
Uniqueness: Benzoic acid, 3,4-dimethoxy-5-(phenylmethoxy)-, hydrazide is unique due to the presence of both methoxy and phenylmethoxy groups along with the hydrazide functional group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
101289-41-2 |
|---|---|
Formule moléculaire |
C16H18N2O4 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
3,4-dimethoxy-5-phenylmethoxybenzohydrazide |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-8-12(16(19)18-17)9-14(15(13)21-2)22-10-11-6-4-3-5-7-11/h3-9H,10,17H2,1-2H3,(H,18,19) |
Clé InChI |
IKGVFEUACMPDJX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)C(=O)NN)OCC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diisobutyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978636.png)
![3-(2-chlorophenyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11978637.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11978643.png)
![N'-[(E)-1-(4-fluorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978654.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11978669.png)
![3-(4-ethylphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11978675.png)
![Diisobutyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978680.png)

![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978686.png)
![2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11978693.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide](/img/structure/B11978697.png)

